molecular formula C32H33N5O4S B1666386 2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)- CAS No. 378233-39-7

2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-

Cat. No. B1666386
M. Wt: 583.7 g/mol
InChI Key: ZZPXXWARRVDGQK-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-320436 is an H3 receptor antagonist that may affect cognition.

Scientific Research Applications

Synthesis and Labeling Methods

  • The compound 2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)- has been involved in the synthesis of complex molecules. For example, in the preparation of labeled compounds as CCK-A antagonists, similar compounds have been synthesized using key intermediates like thiophene-2-carbonitrile and 2-iodothiophene, showcasing the compound's role in intricate chemical processes (Saemian, Shirvani, & Javaheri, 2012).

Application in Pharmacology

  • Compounds structurally similar to 2-Furancarboxamide have been studied for their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists. Research has shown that alterations in the aromatic nucleus of such compounds can significantly affect their inhibitory activity on certain physiological reflexes in rats (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).

Chemical Reactions and Transformations

  • The compound's class has been used to study various chemical reactions and transformations. For instance, the Nitrile Carboxamide Rearrangement is a key reaction involving such compounds, leading to the formation of complex structures like cyclohexanone-2-carboxamide and its derivatives through various intermediate steps (Bischoff, Schroeder, & Gründemann, 1982).

Synthesis of Complex Molecules

Heterocyclic Chemistry

  • The compound is also important in heterocyclic chemistry, where its derivatives are used to synthesize various heterocyclic structures. This has implications in creating new materials and understanding organic chemistry mechanisms (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity Studies

  • Derivatives of 2-Furancarboxamide have been studied for their antimicrobial activities. Synthesis and characterization of such compounds provide insights into new potential treatments for microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

properties

CAS RN

378233-39-7

Product Name

2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-

Molecular Formula

C32H33N5O4S

Molecular Weight

583.7 g/mol

IUPAC Name

N-[(2R)-1-[4-[3-[4-(4-cyanophenyl)phenoxy]propyl]-1,4-diazepan-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C32H33N5O4S/c33-21-24-5-7-25(8-6-24)26-9-11-28(12-10-26)40-19-3-14-36-13-2-15-37(17-16-36)32(39)29(20-27-22-42-23-34-27)35-31(38)30-4-1-18-41-30/h1,4-12,18,22-23,29H,2-3,13-17,19-20H2,(H,35,38)/t29-/m1/s1

InChI Key

ZZPXXWARRVDGQK-GDLZYMKVSA-N

Isomeric SMILES

C1CN(CCN(C1)C(=O)[C@@H](CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N

SMILES

C1CN(CCN(C1)C(=O)C(CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N

Canonical SMILES

C1CN(CCN(C1)C(=O)C(CC2=CSC=N2)NC(=O)C3=CC=CO3)CCCOC4=CC=C(C=C4)C5=CC=C(C=C5)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-320436, A320436, A 320436

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Reactant of Route 2
Reactant of Route 2
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Reactant of Route 3
Reactant of Route 3
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Reactant of Route 4
Reactant of Route 4
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-
Reactant of Route 6
Reactant of Route 6
2-Furancarboxamide, N-((1R)-2-(4-(3-((4'-cyano(1,1'-biphenyl)-4-yl)oxy)propyl)hexahydro-1H-1,4-diazepin-1-yl)-2-oxo-1-(4-thiazolylmethyl)ethyl)-

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